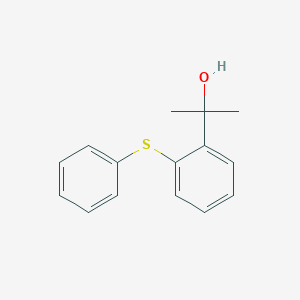
2-(2-Phenylsulfanylphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylsulfanylphenyl)propan-2-ol is a chemical compound belonging to the alcohol group It is characterized by the presence of a phenylsulfanyl group attached to a phenyl ring, which is further connected to a propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylsulfanylphenyl)propan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with acetone to form the desired product . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Phenylsulfanylphenyl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride.
Major Products Formed:
Oxidation: The major product is often a ketone or carboxylic acid derivative.
Reduction: The primary product is typically a hydrocarbon or a reduced alcohol.
Substitution: The products vary depending on the substituent introduced, such as halides or other functional groups.
Scientific Research Applications
2-(2-Phenylsulfanylphenyl)propan-2-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mechanism of Action
The mechanism of action of 2-(2-Phenylsulfanylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms.
Comparison with Similar Compounds
2-Phenyl-2-propanol: A structurally related compound with similar alcohol functionality but lacking the phenylsulfanyl group.
2-Phenylpropan-2-ol: Another related compound with a different substitution pattern on the phenyl ring.
Uniqueness: 2-(2-Phenylsulfanylphenyl)propan-2-ol is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H16OS |
|---|---|
Molecular Weight |
244.4 g/mol |
IUPAC Name |
2-(2-phenylsulfanylphenyl)propan-2-ol |
InChI |
InChI=1S/C15H16OS/c1-15(2,16)13-10-6-7-11-14(13)17-12-8-4-3-5-9-12/h3-11,16H,1-2H3 |
InChI Key |
JTUDNJHVKBZLJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1SC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



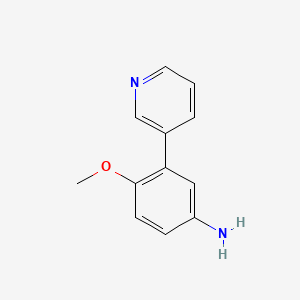
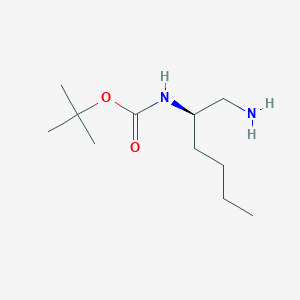
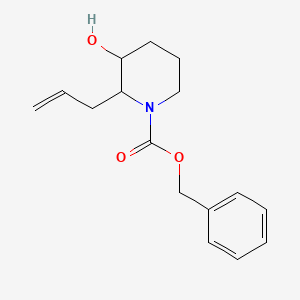
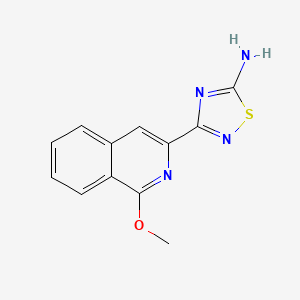
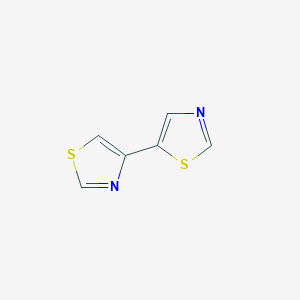
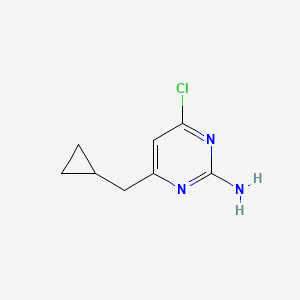
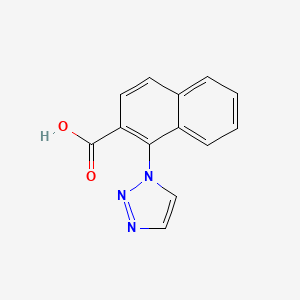
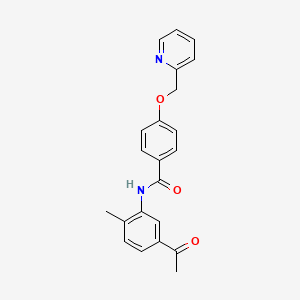
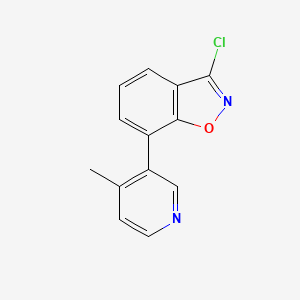
![[(5-Chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] thiophene-2-carboxylate](/img/structure/B13884823.png)
![Methyl 2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoate](/img/structure/B13884840.png)
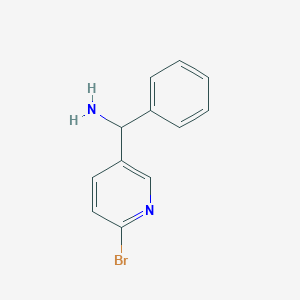
![6-P-Tolylfuro[2,3-D]pyrimidin-4-amine](/img/structure/B13884856.png)
